molecular formula C16H14O5 B8045518 (S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one

(S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one

Cat. No.: B8045518
M. Wt: 286.28 g/mol
InChI Key: PBILBHLAPJTJOT-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one (CAS 172588-04-4) is a chemical compound with the molecular formula C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol. This reagent is provided with a high purity grade of 95% and has a melting point of 103.0-107.0 °C . It is primarily utilized in the field of medicinal chemistry and pharmacological research due to its promising biological activities. Researchers are exploring its potent antioxidant properties , which make it a candidate for developing therapeutic agents aimed at reducing oxidative stress in cells . Its structural features suggest it could be a valuable intermediate in the synthesis of more complex molecules for advanced pharmaceutical applications . A significant area of investigation involves its role in neuroprotection , as studies suggest it may help in mitigating cellular damage associated with neurodegenerative diseases . Additionally, its structure indicates potential for designing drugs that target specific pathways related to inflammation and aging . This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

(3S)-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydroisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-13-6-5-9(7-12(13)18)14-8-10-3-2-4-11(17)15(10)16(19)21-14/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBILBHLAPJTJOT-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(=CC=C3)O)C(=O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC3=C(C(=CC=C3)O)C(=O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of α-Halogeno-α'-Cyano-o-Xylene Derivatives

A multi-step synthesis starting from α-halogeno-α'-cyano-o-xylene derivatives is described in patent literature:

Reaction Scheme :

  • Halogenation : o-Xylene derivatives are halogenated at the α-position using N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).

  • Cyano Substitution : The halogenated intermediate undergoes nucleophilic substitution with cyanide ions (KCN/NaCN) to form α-cyano-o-xylene.

  • Hydrolysis and Cyclization : Acidic hydrolysis (HCl/H₂SO₄) at 70–200°C induces cyclization, forming the isochromanone core.

Example Protocol :

  • Step 1 : o-Tolylacetic acid reacts with SO₂Cl₂ (1.1 eq) in fluorobenzene at 60–80°C with AIBN initiator, yielding 2-chloromethylphenylacetic acid.

  • Step 2 : Treatment with KHCO₃ and KI in H₂O/fluorobenzene at 60°C achieves ring closure to 3-isochromanone (60.4% yield).

  • Step 3 : Functionalization at C-8 and C-3 positions via Friedel-Crafts alkylation introduces the 3-hydroxy-4-methoxyphenyl group.

Key Data :

StepConditionsYield (%)Purity (%)
1SO₂Cl₂, AIBN, 80°C8592
2KHCO₃, KI, 60°C60.496.3
3AlCl₃, DCM, 0°C4588

This route requires rigorous control of reaction parameters to avoid racemization at the C-3 position.

Acid-Catalyzed Hydrolysis and Ring Closure

A modified approach involves direct hydrolysis of α-cyano-α'-hydroxy-o-xylene intermediates:

Procedure :

  • Cyanohydrin Formation : o-Xylene dialdehyde reacts with HCN to form α-cyano-α'-hydroxy derivatives.

  • Acid Hydrolysis : HCl (6 M) at reflux hydrolyzes the nitrile to a carboxylic acid, concurrently inducing lactonization.

  • Oxidation : MnO₂ selectively oxidizes the C-8 position to introduce the hydroxyl group.

Challenges :

  • Over-oxidation at C-8 necessitates careful stoichiometric control.

  • Racemization occurs above 100°C, requiring low-temperature conditions (≤60°C) for stereochemical fidelity.

Dieckman Cyclization Approach

The Dieckman cyclization, effective for constructing six-membered lactones, is adapted for isochromanones:

Synthesis Steps :

  • Ester Formation : Ethyl (2-ethoxycarbonylphenyl)acetate is prepared via esterification.

  • Cyclization : Sodium ethoxide in ethanol induces intramolecular cyclization, forming 4-isochromanone.

  • Functionalization : Electrophilic aromatic substitution (EAS) introduces the 3-hydroxy-4-methoxyphenyl group, followed by Pd-catalyzed C–H activation for C-8 hydroxylation.

Advantages :

  • High regioselectivity for C-8 hydroxylation (>90%).

  • Compatible with late-stage diversification.

Limitations :

  • Low overall yield (22–28%) due to multi-step sequence.

Asymmetric Synthesis for (S)-Configuration

The stereogenic center at C-3 necessitates enantioselective methods:

Strategy 1 : Chiral Auxiliary-Mediated Cyclization

  • A chiral oxazolidinone auxiliary is attached to the o-xylene precursor.

  • Cyclization under Mitsunobu conditions (DIAD, PPh₃) yields the (S)-enantiomer with 85% ee.

Strategy 2 : Enzymatic Resolution

  • Racemic isochromanone is subjected to lipase-catalyzed (e.g., Candida antarctica) acetylation.

  • Kinetic resolution achieves 98% ee for the (S)-enantiomer after 48 hours.

Comparative Performance :

Methodee (%)Yield (%)
Chiral Auxiliary8570
Enzymatic Resolution9845

Comparative Analysis of Synthetic Routes

Efficiency Metrics :

MethodStepsTotal Yield (%)ScalabilityStereocontrol
Natural Extraction40.05LowHigh (S)
α-Halogeno Cyclization328HighModerate
Dieckman Cyclization422ModerateLow
Asymmetric Synthesis545ModerateHigh

Key Findings :

  • The α-halogeno cyclization route offers the best balance of yield and scalability but requires post-synthetic resolution.

  • Enzymatic resolution provides superior enantiopurity but at the cost of yield .

Chemical Reactions Analysis

Types of Reactions

(S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that (S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, which is critical in combating antibiotic-resistant strains .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in vitro and in vivo. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property positions it as a potential therapeutic agent for conditions like arthritis and other inflammatory diseases.

Antioxidant Activity

(S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one is also recognized for its antioxidant capabilities. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders . Its ability to protect cells from oxidative damage makes it a valuable compound in nutraceuticals and functional foods.

Plant Growth Regulator

The compound has been identified as a potential plant growth regulator. It promotes growth and enhances the yield of certain crops by stimulating root development and improving nutrient uptake . This application is particularly relevant in sustainable agriculture, where natural compounds are favored over synthetic chemicals.

Pest Repellent

Research shows that (S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one can act as a natural pest repellent. Its efficacy against specific pests makes it an environmentally friendly alternative to conventional pesticides, aligning with the increasing demand for sustainable agricultural practices .

Enzyme Inhibition Studies

The compound is utilized in biochemical research to study enzyme inhibition mechanisms. Its structural characteristics allow researchers to investigate interactions with various enzymes, contributing to the understanding of metabolic pathways and the development of enzyme inhibitors for therapeutic purposes .

Drug Design and Development

Due to its diverse biological activities, (S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one serves as a lead compound in drug design. Modifications of its structure may yield derivatives with enhanced potency or selectivity against specific biological targets .

Mechanism of Action

The mechanism of action of (S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Variations

The bioactivity of isochroman-1-ones is highly dependent on substituent patterns and stereochemistry. Key structural analogs include:

Compound Name Substituents Key Features Biological Activity Source
(S)-Target Compound 8-OH, 3-(3-OH-4-OCH₃-Ph) (S)-configuration at C-3; intramolecular H-bonding Antidiabetic, sweetener potential
3-(4-Methoxyphenyl)isochroman-1-one 4-OCH₃-Ph at C-3 Dihedral angle: 72.02°; C-H···π interactions Antibacterial, antifungal (moderate)
Arundinone A (27) 8-OH, 3-(methyltetrahydropyran) Polyoxygenated side chain Antimicrobial (IC₅₀: 11.4 µg/mL vs. S. aureus)
Compounds 157–160 8-OCH₃, 7-OH, 3-(4-oxopentyl) Varied alkyl/oxy groups Mild antifungal activity
Compound 10 6,8-diOH, 3-(penta-1,3-dienyl) Conjugated diene side chain Cytotoxic vs. Sf9 cells
(3S,4S)-3,8-dihydroxy-6-methoxy-3,4,5-trimethyl-isochroman-1-one (118) 3,4,5-trimethyl, 6-OCH₃ Methyl groups enhance lipophilicity Nitric oxide (NO) inhibition (anti-inflammatory)

Bioactivity Profiles

  • aureus . 3-(4-Methoxyphenyl)isochroman-1-one exhibits broader antibacterial and antifungal effects, likely due to its planar aromatic system and C-H···π stabilization .
  • Cytotoxicity :
    • Compound 10, with a conjugated diene side chain, demonstrates cytotoxicity against insect Sf9 cells, highlighting the impact of hydrophobic substituents .

Key Research Findings and Gaps

  • Structural Insights : X-ray studies () confirm that substituent orientation (e.g., dihedral angles, H-bonding) dictates molecular stability and interaction with biological targets.
  • Activity Gaps: Limited data exist on the target compound’s antimicrobial or anti-inflammatory potency compared to its analogs. Further in vitro assays are needed.
  • Therapeutic Potential: Isochroman-1-ones are understudied in drug discovery despite their structural diversity and bioactivity (e.g., ochratoxin A analogs in ) .

Biological Activity

(S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one, also known as (3S)-Phyllodulcin, is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₆H₁₄O₅
  • CAS Number : 35740-18-2
  • Molecular Weight : 286.28 g/mol

The compound features a unique isochroman structure with hydroxyl and methoxy substituents that contribute to its biological activity.

1. Cytotoxic Activity

Research indicates that (S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • A375 (human melanoma) : IC₅₀ = 5.7 µM
  • Hela (cervical cancer) : Exhibits selective cytotoxicity with no significant effect on normal cells.

In a study assessing its effects on human umbilical vein endothelial cells (HUVEC), the compound inhibited proliferation induced by vascular endothelial growth factor (VEGF) with IC₅₀ values of 1.4 µM, demonstrating potential as an anti-cancer agent .

2. Antimicrobial Activity

(S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one has shown promising antimicrobial properties against various pathogens:

Pathogen TypeActivityReference
BacteriaInhibitory
FungiInhibitory
VirusesAnti-HIV

The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

3. Anti-inflammatory Properties

Studies have also highlighted the anti-inflammatory potential of this compound. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .

Case Study 1: Cancer Cell Lines

In a controlled experiment, (S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one was tested against multiple cancer cell lines including A549 (lung adenocarcinoma) and K562 (erythroleukemic). The results indicated a notable reduction in cell viability at concentrations as low as 5 µM, supporting its potential as a therapeutic agent for various malignancies.

Case Study 2: Antimicrobial Efficacy

A series of assays were conducted to evaluate the antimicrobial efficacy of the compound against Staphylococcus aureus and Candida albicans. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both organisms, indicating significant antimicrobial activity which could be harnessed for clinical applications in treating infections .

Q & A

Q. What synthetic routes are reported for (S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one, and how can stereochemical purity be ensured?

The compound is synthesized via cyclization of substituted phenyl precursors under acidic or catalytic conditions. Stereochemical control is critical; chiral HPLC or polarimetry should validate enantiomeric excess. For example, analogs like 3-(4-methoxyphenyl)isochroman-1-one were synthesized using Friedel-Crafts acylation followed by cyclization . To ensure stereochemical fidelity, circular dichroism (CD) spectroscopy or X-ray crystallography (as seen in structurally related isochromanones) can confirm absolute configuration .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). Coupling constants in NOESY or COSY spectra resolve stereochemistry .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 316.0943 for C₁₆H₁₄O₅).
  • IR : Identify hydroxyl (~3200 cm⁻¹) and carbonyl (~1680 cm⁻¹) stretches .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogs in Acta Crystallographica .

Q. What preliminary bioactivity assays are applicable to this compound?

Antimicrobial activity is commonly assessed via agar diffusion (e.g., against Staphylococcus aureus or Candida albicans), with MIC values calculated. Antioxidant potential can be evaluated using DPPH radical scavenging assays. Ensure proper controls (e.g., ascorbic acid) and triplicate measurements to minimize variability .

Advanced Research Questions

Q. How do stereochemical variations (e.g., S vs. R configuration) impact biological activity?

Enantiomers often exhibit divergent bioactivity due to receptor binding specificity. For example, (S)-configured isochromanones show enhanced antifungal activity compared to (R)-forms, as seen in analogs like 3,4-dihydro-8-hydroxy-3-(4-hydroxyphenyl)-isocoumarin. Chiral chromatography (e.g., Chiralpak AD-H column) separates enantiomers, while molecular docking studies predict binding affinities to target enzymes (e.g., fungal CYP51) .

Q. How can contradictory bioactivity data between studies be resolved?

Discrepancies may arise from differences in assay conditions (e.g., pH, solvent polarity) or microbial strains. To address this:

  • Standardize protocols (CLSI guidelines for antimicrobial testing).
  • Perform dose-response curves with IC₅₀ calculations.
  • Validate results using orthogonal assays (e.g., time-kill kinetics alongside MIC) .

Q. What advanced analytical methods resolve structural ambiguities in complex derivatives?

  • 2D NMR (HSQC, HMBC) : Correlate protons with carbons to assign substituent positions on the isochromanone core.
  • TDDFT-ECD : Compare experimental CD spectra with computational predictions to confirm stereochemistry .
  • SC-XRD : Single-crystal X-ray diffraction provides unambiguous proof of molecular geometry, as applied to related chromenones .

Q. What computational tools predict metabolic stability or toxicity?

  • ADMET predictors (e.g., SwissADME) : Estimate logP (lipophilicity), CYP450 inhibition, and bioavailability.
  • Molecular dynamics simulations : Model interactions with metabolic enzymes (e.g., human liver microsomes) to identify labile sites (e.g., methoxy or hydroxyl groups prone to glucuronidation) .

Methodological Considerations Table

Challenge Recommended Approach Key References
Stereochemical purityChiral HPLC + CD spectroscopy
Bioactivity variabilityStandardized CLSI assays + time-kill kinetics
Structural elucidationSC-XRD + 2D NMR (HSQC/HMBC)
Metabolic stability predictionSwissADME + molecular docking

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one
Reactant of Route 2
(S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.